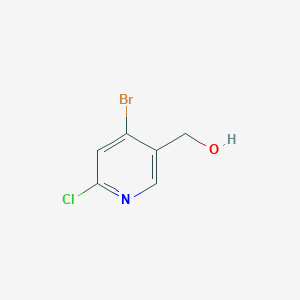

(4-Bromo-6-chloropyridin-3-yl)methanol

Description

Significance of Halopyridines as Synthetic Building Blocks

Role in Advanced Organic Synthesis

In advanced organic synthesis, halopyridines are prized for their versatility. The electron-deficient nature of the pyridine (B92270) ring, caused by the electronegative nitrogen atom, makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a halogen is positioned at the 2- or 4-position. wikipedia.orgnih.gov This reactivity allows for the displacement of the halide by a wide variety of nucleophiles. While chloropyridines are frequently employed in SNAr reactions, other halogens also play crucial roles. nih.gov The presence of a halogen atom serves as a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental C-C bond-forming strategies in modern synthesis. The development of methods to selectively introduce halogens onto the pyridine ring is an active area of research, as direct halogenation can be challenging and often requires harsh conditions. nih.govnih.gov

Intermediates for Functional Molecules

The role of halopyridines as intermediates is critical for the synthesis of functional molecules. A significant number of FDA-approved drugs contain a substituted pyridine core, many of which are synthesized using a halopyridine precursor. lifechemicals.comnih.gov The halogen acts as a reliable leaving group that can be substituted by nitrogen, oxygen, sulfur, or carbon-based nucleophiles, enabling the introduction of diverse functional groups. nih.govresearchgate.net This strategy is particularly valuable for the "late-stage functionalization" of complex molecules, where a halogen is installed on an advanced intermediate, allowing for the rapid generation of analogues with modified properties for structure-activity relationship (SAR) studies. nih.govnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C6H5BrClNO |

|---|---|

Molecular Weight |

222.47 g/mol |

IUPAC Name |

(4-bromo-6-chloropyridin-3-yl)methanol |

InChI |

InChI=1S/C6H5BrClNO/c7-5-1-6(8)9-2-4(5)3-10/h1-2,10H,3H2 |

InChI Key |

LSANKXPSPPPENY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CN=C1Cl)CO)Br |

Origin of Product |

United States |

Overview of Pyridinemethanol Scaffolds in Research

The pyridinemethanol scaffold, which consists of a pyridine (B92270) ring substituted with a hydroxymethyl (-CH₂OH) group, represents another "privileged scaffold" in medicinal chemistry. rsc.org This structural motif is found in biologically active compounds such as pyridoxol (Vitamin B6) and the drug Nicotinyl alcohol (3-pyridinemethanol), which is used as a vasodilator. lifechemicals.comnih.gov The hydroxymethyl group provides a crucial point for chemical modification, acting as a nucleophile, a precursor to an aldehyde or carboxylic acid, or a site for esterification or etherification.

Structural Diversity and Research Interest

The pyridine ring's ability to be substituted at multiple positions allows for immense structural diversity. nih.gov When combined with the reactivity of the hydroxymethyl group and the synthetic handles provided by halogen substituents, as in (4-Bromo-6-chloropyridin-3-yl)methanol, a tripartite building block is created. This multifaceted nature allows chemists to explore a vast chemical space. Research interest in these scaffolds is driven by the need to develop new therapeutic agents and functional materials. The strategic placement of substituents on the pyridinemethanol core can fine-tune a molecule's physicochemical properties, such as solubility and lipophilicity, and its biological activity by influencing how it interacts with target receptors or enzymes. researchgate.netresearchgate.net

Context of Substituted Pyridines in Heterocyclic Chemistry

Pyridine is a foundational six-membered aromatic heterocycle. numberanalytics.com Its chemistry is distinct from its carbocyclic analog, benzene. The nitrogen atom imparts a dipole moment, lowers the electron density of the ring carbons, and renders the lone pair of electrons available for protonation or coordination to Lewis acids. wikipedia.orgnih.gov This electron-deficient character makes the pyridine ring generally resistant to electrophilic aromatic substitution compared to benzene. numberanalytics.com Conversely, it enhances the ring's reactivity towards nucleophiles, especially at the carbon atoms alpha (C2/C6) and gamma (C4) to the nitrogen. wikipedia.orgnih.gov The synthesis of specifically substituted pyridines is a central theme in heterocyclic chemistry, with numerous named reactions developed for their construction. mdpi.comorganic-chemistry.org Functionalized pyridines like this compound are not end-products but are designed as versatile building blocks for constructing more elaborate heterocyclic systems. lifechemicals.comresearchgate.net

Specific Focus on Bromine and Chlorine Substituents in Pyridine Architectures

Regioselective Halogenation Approaches to Pyridine Ring Systems

Achieving regiocontrol in the halogenation of pyridines is crucial for building complex molecules. The electron-deficient nature of the pyridine ring makes it resistant to standard electrophilic aromatic substitution, which typically requires harsh conditions and often yields mixtures of isomers. nih.govchemrxiv.orgchemrxiv.org Consequently, novel strategies have been developed to selectively functionalize specific positions of the pyridine ring.

A significant advancement in pyridine chemistry is the development of phosphine-reagent mediated methods for 4-position selective halogenation. nih.govnih.gov This two-step approach circumvents the challenges of direct electrophilic halogenation by temporarily altering the electronic nature of the pyridine ring. nih.gov

The general process involves the installation of a specially designed heterocyclic phosphine (B1218219) at the 4-position of the pyridine. This reaction forms a phosphonium (B103445) salt, which activates the ring for subsequent nucleophilic attack. The phosphonium group is then displaced by a halide nucleophile, yielding the 4-halopyridine. nih.govacs.org This strategy is effective for a wide range of unactivated pyridines and is a valuable tool for accessing 4-halopyridine building blocks that are often commercially unavailable or expensive. nih.gov

The mechanism of this transformation proceeds through a nucleophilic aromatic substitution (SNAr) pathway. nih.govnih.govacs.org The key steps are:

Phosphonium Salt Formation: A designed phosphine reagent attacks the 4-position of the pyridine, forming a pyridylphosphonium salt. The choice of phosphine is critical; incorporating electron-deficient pyridine ligands on the phosphine makes the resulting phosphonium salt more electrophilic and thus more reactive towards halide displacement. nih.govchemrxiv.org

Nucleophilic Attack: A halide nucleophile (e.g., from LiCl, LiBr, or halogen acids) attacks the C4 position of the phosphonium salt. nih.govchemrxiv.org

Phosphine Elimination: The phosphine acts as an excellent leaving group, and its elimination is the rate-determining step of the reaction. nih.govnih.govacs.org

Computational studies have confirmed that this C-halogen bond formation occurs via a stepwise SNAr pathway, where steric interactions during the C-P bond cleavage can influence the reactivity, particularly for 2- and 3-substituted pyridines. nih.govnih.govacs.org

A major advantage of the phosphine-reagent mediated method is its applicability to the late-stage halogenation of complex molecules, including pharmaceuticals. nih.govnih.govacs.org This allows for the diversification of advanced intermediates without requiring a complete redesign of the synthetic route. The mild conditions and high selectivity of the reaction tolerate a variety of functional groups. For example, this method has been successfully used to halogenate precursors to antihistamines and complex structures containing ester groups, without cleaving sensitive bonds. nih.gov

Table 1: Examples of 4-Selective Halogenation of Pyridines Using Phosphine Reagents

| Starting Pyridine | Halogen Source | Product | Yield (%) | Reference |

| Pyridine | LiCl / Phosphine I | 4-Chloropyridine | 75 | nih.gov |

| Pyridine | LiBr / Phosphine I | 4-Bromopyridine | 85 | nih.gov |

| 3-Phenylpyridine | LiCl / Phosphine I | 4-Chloro-3-phenylpyridine | 81 | nih.gov |

| 2-Phenylpyridine | HCl / Phosphine 3b | 4-Chloro-2-phenylpyridine | 72 | chemrxiv.org |

| Bepotastine Precursor | LiCl / Phosphine I | 4-Chloro-bepotastine precursor | N/A | nih.gov |

| Bepotastine Precursor | LiBr / Phosphine I | 4-Bromo-bepotastine precursor | N/A | nih.gov |

While methods for 2- and 4-halogenation are more established, selectively functionalizing the 3-position of a pyridine ring directly from C-H precursors has been a long-standing challenge. chemrxiv.orgresearchgate.net A powerful strategy to achieve this involves a temporary ring-opening of the pyridine to form acyclic "Zincke imine" intermediates. chemrxiv.orgnih.govnsf.gov

This one-pot protocol transforms the electron-deficient pyridine into a series of polarized, reactive alkenes. chemrxiv.orgnih.gov These Zincke imines then readily undergo regioselective halogenation with electrophilic halogen sources like N-halosuccinimides under mild conditions. chemrxiv.orgchemrxiv.org A final ring-closing step regenerates the aromatic pyridine ring, now halogenated at the 3-position. chemrxiv.org This ring-opening/halogenation/ring-closing sequence is highly effective for a diverse range of pyridines, including complex, functionally-rich molecules of pharmaceutical interest. chemrxiv.orgresearchgate.netnsf.gov Experimental and computational studies show that the specific halogen electrophile used can alter the selectivity-determining step of the reaction. researchgate.netnih.gov

Historically, accessing the 4-position of pyridines for halogenation has relied on two main strategies. nih.gov The first involves metalation-trapping sequences, which often require directing groups to achieve selectivity. The second strategy is a multi-step sequence starting with the conversion of pyridine to a pyridine N-oxide. The N-oxide directs nitration to the 4-position, and the resulting nitro group can then be displaced by a halide. nih.gov

The phosphine-reagent mediated approach described in section 2.1.1 represents a more direct and broadly applicable strategy. nih.govacs.org It relies on the formation of phosphonium salts selectively at the 4-position, which are then displaced by halide nucleophiles. nih.govresearchgate.net This method provides a significant advantage over previous techniques due to its operational simplicity, wide substrate scope, and tolerance of various functional groups. nih.gov

Synthesis of Pyridinemethanol Moiety through Functionalization of Pyridine Precursors

The introduction of the methanol (B129727) (-CH₂OH) group onto a pre-halogenated pyridine ring is the final key step in synthesizing compounds like this compound. This transformation is typically achieved through the reduction of a corresponding carbonyl group or cyano group at the desired position.

Common precursors and methods include:

Reduction of Pyridinecarboxylic Acids or Esters: A widely used method is the reduction of a pyridinecarboxylic acid ester (e.g., ethyl nicotinate) to the corresponding alcohol. This can be accomplished using powerful reducing agents like lithium aluminum hydride or through catalytic hydrogenation under high pressure with specific catalysts, such as ruthenium complexes. chemicalbook.com

Reduction of Pyridine Aldehydes: If the corresponding pyridinecarboxaldehyde is available, it can be readily reduced to the pyridinemethanol using mild reducing agents like sodium borohydride.

From Picolines: Pyridinemethanols can be synthesized from picolines (methylpyridines). A common route involves the oxidation of the picoline to a pyridine N-oxide, followed by rearrangement with acetic anhydride (B1165640) to form an acetate (B1210297) ester, which is then hydrolyzed to the alcohol. google.comgoogle.com

From Cyanopyridines: A cyano group on the pyridine ring can be reduced to an aminomethyl group, which can then be converted to the corresponding methanol. For instance, 3-cyanopyridine (B1664610) can be reduced to 3-aminomethylpyridine hydrochloride, which is subsequently treated with ethyl nitrite (B80452) to yield 3-pyridinemethanol. chemicalbook.com

Table 2: General Methods for the Synthesis of Pyridinemethanol Moiety

| Precursor | Reagents | Product Moiety | Reference |

| Pyridinecarboxylic Acid Ester | Ru Complex, H₂, KOMe | Pyridinemethanol | chemicalbook.com |

| 2-Picoline | 1. H₂O₂, Acetic Acid 2. Acetic Anhydride 3. NaOH | 2-Pyridinemethanol | google.com |

| 3-Cyanopyridine | 1. Pd/C, H₂ 2. Ethyl nitrite | 3-Pyridinemethanol | chemicalbook.com |

Oxidation of Picolines and Derivatives to Pyridinemethanols

The conversion of a methyl group (as in picoline) to a hydroxymethyl group is a direct method for synthesizing pyridinemethanols. This transformation can be achieved through several oxidative routes.

The formation of a pyridine N-oxide intermediate is a well-established method to activate the pyridine ring and its substituents for further reactions. scripps.eduarkat-usa.org The N-O moiety enhances the reactivity of the molecule, facilitating transformations that are difficult to achieve with the parent pyridine. arkat-usa.org

The reaction of a substituted picoline with an oxidizing agent, such as hydrogen peroxide in acetic acid, yields the corresponding pyridine N-oxide. arkat-usa.org This intermediate can then be treated with acetic anhydride. This step typically results in a rearrangement, yielding an acetoxymethyl pyridine derivative. youtube.com Subsequent hydrolysis of the acetate ester furnishes the desired hydroxymethyl pyridine. youtube.com However, this method is not always regioselective; for example, the reaction of 2-picoline N-oxide with acetic anhydride can produce a mixture of 2-acetoxymethylpyridine and 3-acetoxypicolines. youtube.com Similarly, 4-picoline N-oxide can yield 4-hydroxymethylpyridine or a 3-hydroxypicoline after hydrolysis, depending on the reaction conditions. youtube.com

Table 1: Examples of Pyridine N-Oxide Reactions

| Starting Material | Reagents | Product (after hydrolysis) | Outcome |

|---|---|---|---|

| Pyridine N-Oxide | Acetic Anhydride | 2-Hydroxypyridine | High yield of a single isomer reported in some cases. youtube.com |

| 2-Picoline N-Oxide | Acetic Anhydride | Mixture of 2-(hydroxymethyl)pyridine and 3-hydroxypicolines | Reaction can lack high regioselectivity. youtube.com |

Selenium dioxide (SeO₂) is a notable oxidizing agent for the conversion of activated methyl groups, such as those on a pyridine ring (picolines). emporia.edudu.ac.in This reaction, often called the Riley oxidation, is typically used for the allylic oxidation of alkenes but is also effective for oxidizing α-methylene groups adjacent to carbonyls and benzylic or heterocyclic methyl groups. du.ac.innih.gov

The oxidation of picolines with selenium dioxide often leads to the corresponding pyridinecarboxylic acids or pyridine aldehydes. emporia.eduresearchgate.net For instance, the oxidation of 2-picoline and 4-picoline with SeO₂ yields 2-pyridine carboxylic acid and 4-pyridine carboxylic acid, respectively. emporia.edu The aldehyde is believed to be an intermediate in the formation of the carboxylic acid. researchgate.net The reaction mechanism is thought to involve hydrogen atom abstraction by nitrogen dioxide (when present as a co-catalyst) to form a benzyl-type radical, which is then oxidized by selenium dioxide. researchgate.net While direct, high-yield synthesis of pyridinemethanol can be challenging due to over-oxidation, careful control of reaction conditions may allow for the isolation of the intermediate aldehyde, which can then be reduced to the desired alcohol.

Biocatalytic Approaches for Stereoselective Pyridinemethanol Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. researchgate.netrsc.org Whole-cell biocatalysts can be used to perform stereoselective transformations under mild conditions, circumventing the need for protecting groups and avoiding the use of hazardous reagents. researchgate.net

One application of this approach is the deracemization of racemic pyridinemethanols to produce enantiopure alcohols. For example, the synthesis of (R)-α-methyl-4-pyridinemethanol has been achieved with high enantiomeric excess (97%) and yield (99%) from its racemic form using whole cells of Candida parapsilosis. researchgate.net This process involves a stereoinversion mechanism where one enantiomer is selectively oxidized to a ketone, which is then stereoselectively reduced to the other enantiomer. researchgate.net This method provides a route to chiral secondary alcohols with theoretical yields approaching 100%. researchgate.net

Furthermore, biocatalysis can be employed for the direct oxidation of picolines. A one-pot process using recombinant microbial whole cells has been developed for the synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine, achieving titers greater than 12 g L⁻¹. rsc.org This biocatalytic route presents a more sustainable option compared to multi-step organic syntheses. rsc.org

General Strategies for Substituted Pyridine Synthesis

Instead of functionalizing an existing pyridine, the target molecule can be built by constructing the pyridine ring with the desired substituents already in place or in the form of precursors.

Multicomponent Reactions (MCRs) and Catalytic Cyclization

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all the initial components. bohrium.comnih.gov These reactions are characterized by their atom economy, procedural simplicity, and ability to rapidly generate molecular diversity. bohrium.comresearchgate.net The Hantzsch pyridine synthesis is a classic example, though many modern variations exist. mdpi.com MCRs can be catalyzed by various agents, including metal-based nanocatalysts, which offer high yields and potential for catalyst recycling. rsc.orgrsc.org

Catalytic cyclization provides another powerful route to substituted pyridines. Metal-catalyzed [2+2+2] cycloadditions of alkynes and nitriles can construct the pyridine ring in a highly convergent and atom-efficient manner. acsgcipr.org Iron-catalyzed cyclization of ketoxime acetates and aldehydes has also been developed as a green method for synthesizing symmetrical pyridines. rsc.org These methods leverage metal catalysts to overcome the high energy barriers associated with thermal cycloadditions, providing lower energy pathways to the desired heterocyclic core. acsgcipr.org

Table 2: Selected MCR and Cyclization Strategies for Pyridine Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Four-Component Reaction | Aldehyde, Malononitrile, Ketone, Ammonium Acetate | Nanocatalysts (e.g., ZnO, CaO) | Highly substituted cyanopyridines. rsc.org |

| Hantzsch-type Synthesis | β-enamine carbonyls, Rongalite (formaldehyde source) | Oxidative coupling | 2,3,5,6-tetrasubstituted pyridines. mdpi.com |

| Iron-Catalyzed Cyclization | Ketoxime acetates, Aldehydes | FeCl₃ | 2,4,6-triarylsubstituted symmetrical pyridines. rsc.org |

Dearomatization of Pyridines for Dihydropyridine Precursors

Dearomatization is a potent strategy for transforming flat, aromatic pyridines into three-dimensional, saturated, or partially saturated heterocyclic structures like dihydropyridines (DHPs). nih.govnih.gov DHPs are valuable synthetic intermediates that can be further functionalized to access a wide array of substituted piperidines or re-aromatized to introduce new substituents onto the pyridine ring. mdpi.comresearchgate.netmdpi.com

This transformation typically requires activation of the pyridine ring, often by functionalizing the nitrogen atom to form a pyridinium (B92312) salt, which increases the electrophilicity of the ring. mdpi.com Nucleophilic addition to these activated pyridinium species can then occur, leading to the formation of DHPs. mdpi.com A variety of nucleophiles, including organometallic reagents and enolates, can be used in these reactions. mdpi.com Recent advances have also enabled milder reduction methods, such as the use of amine boranes, to synthesize N-substituted 1,2- and 1,4-dihydropyridines without the need for harsh reagents. nih.govnih.gov Catalytic asymmetric dearomatization processes have also been developed, allowing for the stereoselective synthesis of chiral hydropyridine derivatives. mdpi.com

Construction of Highly Substituted Pyridines from Enones

While a direct synthesis of this compound from enones is not extensively documented in readily available literature, the general principles of pyridine synthesis from enones provide a conceptual framework. These syntheses often rely on the Hantzsch pyridine synthesis or variations thereof, which typically involve the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonia equivalent. The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine.

Modern adaptations of this methodology have expanded the scope of accessible pyridine derivatives. For instance, the use of enamines and enaminones as synthons has proven effective in the construction of polysubstituted pyridines. These methods offer alternative disconnections for the pyridine ring and can provide access to substitution patterns that are challenging to achieve through classical methods. The reaction of β-enaminones with various partners can lead to the formation of highly functionalized pyridines under relatively mild conditions. However, the introduction of the specific 4-bromo, 6-chloro, and 3-hydroxymethyl substitution pattern would require carefully chosen and likely complex acyclic precursors.

A plausible, albeit challenging, retrosynthetic analysis for this compound using an enone-based strategy would necessitate a precursor that already contains the requisite halogen atoms or functional groups that can be readily converted to them. The hydroxymethyl group at the 3-position could be introduced from a corresponding ester or aldehyde functionality in the acyclic precursor.

Chemo-selective Transformations in Bromochloropyridine Scaffold Construction

The presence of two different halogen atoms on the pyridine ring, as in this compound, introduces the challenge and opportunity of chemo-selective functionalization. The differential reactivity of the carbon-bromine and carbon-chlorine bonds allows for sequential and site-selective modifications, making these compounds versatile intermediates in organic synthesis.

Differential Reactivity of Halogen Atoms (Bromine vs. Chlorine) in Pyridine Ring Systems

The reactivity of halogens on a pyridine ring is influenced by their position relative to the nitrogen atom and the nature of the chemical transformation. In the context of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, the reactivity of halogens generally follows the order: I > Br > Cl > F. This trend is primarily attributed to the bond dissociation energies of the carbon-halogen bonds, with the C-Br bond being weaker and more susceptible to oxidative addition to the palladium(0) catalyst than the C-Cl bond.

This differential reactivity is a powerful tool for the selective functionalization of bromochloropyridines. For instance, a Suzuki-Miyaura coupling can be performed selectively at the bromine-bearing position while leaving the chlorine atom intact for subsequent transformations. This allows for a stepwise introduction of different substituents onto the pyridine ring.

In nucleophilic aromatic substitution (SNAr) reactions, the reactivity of halogens on the pyridine ring is more complex and is highly dependent on the position of the halogen. The electron-withdrawing nature of the pyridine nitrogen activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions. The leaving group ability in SNAr reactions on electron-deficient rings often follows the order F > Cl > Br > I, which is opposite to the trend observed in cross-coupling reactions. This is because the rate-determining step is typically the nucleophilic attack on the ring, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom.

Preparation of Regioisomeric Bromochloropyridine Derivatives

The synthesis of specific regioisomers of bromochloropyridine derivatives is a critical step in accessing target molecules like this compound. The synthetic strategy often relies on the careful choice of starting materials and the regioselectivity of halogenation and other functional group interconversion reactions.

A potential precursor for this compound is 4-bromo-6-chloronicotinic acid. The synthesis of this precursor would likely involve a multi-step sequence. For instance, one could envision starting from a readily available chloropyridine derivative and introducing the bromine and carboxylic acid functionalities. A plausible route could involve the Sandmeyer reaction, which transforms an amino group into a halogen via a diazonium salt. wikipedia.orgorganic-chemistry.org For example, starting from a suitable aminopyridine, diazotization followed by treatment with a bromide source in the presence of a copper(I) catalyst could introduce the bromine atom.

The synthesis of the regioisomer 3-bromo-4-chloropyridine (B1270894) has been reported, illustrating the types of transformations used in this area of chemistry. For example, the bromination of 4-chlorofuro[3,2-c]pyridine (B1586628) followed by subsequent ring opening can provide access to substituted bromochloropyridines.

Once the desired bromochloropyridine scaffold with a suitable functional group at the 3-position (such as a carboxylic acid or an ester) is obtained, the final step would be the reduction to the corresponding methanol. The reduction of a carboxylic acid to an alcohol can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3). The choice of reducing agent would need to be compatible with the halogen substituents on the pyridine ring to avoid undesired side reactions.

Applications in Advanced Chemical Synthesis and Materials Science Research

Building Blocks for Complex Heterocyclic Scaffolds

The structural framework of (4-Bromo-6-chloropyridin-3-yl)methanol makes it a valuable precursor for the synthesis of intricate heterocyclic scaffolds. The presence of two different halogen atoms (bromo and chloro) allows for selective and sequential reactions, such as cross-coupling reactions, to introduce new functional groups. The hydroxymethyl group provides a further point for modification, enabling the construction of diverse molecular architectures.

Intermediates in Agrochemical Development

Pyridine-based compounds are a cornerstone of modern agrochemical research due to their broad spectrum of biological activities. While specific commercial agrochemicals directly synthesized from this compound are not extensively detailed in publicly available literature, its structural motifs are present in patented herbicidal and fungicidal compounds. The strategic placement of halogen atoms and a one-carbon substituent is a common feature in molecules designed to interact with biological targets in pests and weeds. Researchers utilize intermediates like this to generate libraries of novel compounds for screening and development, aiming to create next-generation crop protection agents.

Precursors for Specialized Polymers and Materials

The field of materials science leverages unique organic molecules to create polymers and materials with tailored properties. The di-halogenated nature of this compound allows it to be considered as a monomer or cross-linking agent in polymerization reactions. The pyridine (B92270) ring itself can impart thermal stability and specific electronic properties to a polymer chain.

Role in Coatings and Electronics Research

The incorporation of halogenated pyridine units into polymers can influence properties relevant to coatings, such as adhesion, durability, and flame retardancy. In the realm of electronics, pyridine-containing materials are investigated for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices due to their electron-deficient nature. While direct research on this compound in these specific applications is not widely published, its potential as a precursor to more complex functional molecules for this purpose is recognized within the chemical community.

Research into Bioactive Molecules and Enzyme Inhibitors

The synthesis of bioactive molecules, including potential pharmaceuticals, is a primary area of investigation for novel chemical entities. The pyridine core is a common scaffold in many approved drugs. The specific substitution pattern of this compound offers a template for medicinal chemists to design and synthesize new compounds for biological screening. These compounds can be evaluated for their ability to inhibit enzymes or interact with cellular receptors, which are key mechanisms in the treatment of various diseases.

Ligands for Metal-Organic Frameworks (MOFs) and Catalysts

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked by organic ligands. The nitrogen atom in the pyridine ring of this compound can act as a coordination site for metal ions, making it a potential candidate for use as a ligand in the synthesis of novel MOFs. The properties of the resulting MOF, such as its pore size and catalytic activity, would be influenced by the structure of the ligand. Furthermore, pyridine derivatives are widely used as ligands in transition-metal catalysis, and this compound could be modified to create new ligands for a variety of chemical transformations.

Utilization in Biochemical Research for Process Understanding (e.g., Receptor Binding)

In biochemical research, molecules with specific and well-defined structures are used as probes to study biological processes. By modifying this compound, for example, by attaching fluorescent tags or other reporter groups, researchers could create tools to investigate the binding of molecules to receptors or the active sites of enzymes. This can provide valuable insights into metabolic pathways and the mechanisms of drug action.

Advanced Spectroscopic and Computational Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. For (4-Bromo-6-chloropyridin-3-yl)methanol, a combination of one-dimensional and two-dimensional NMR techniques would provide a complete picture of its proton and carbon framework.

Comprehensive Structural Elucidation using 1H-NMR and 13C-NMR

¹H-NMR spectroscopy would be utilized to identify the chemical environment of the hydrogen atoms in this compound. The spectrum would be expected to show distinct signals for the two aromatic protons on the pyridine (B92270) ring and the protons of the hydroxymethyl group. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing effects of the bromine and chlorine atoms, as well as the nitrogen atom in the pyridine ring. Integration of the signals would confirm the number of protons in each environment, and spin-spin coupling patterns would reveal the connectivity of adjacent protons.

¹³C-NMR spectroscopy would complement the ¹H-NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C-NMR spectrum. The chemical shifts of the carbon atoms would be indicative of their hybridization and the nature of the atoms attached to them. For instance, the carbon atom of the hydroxymethyl group would appear at a significantly different chemical shift compared to the sp²-hybridized carbons of the pyridine ring.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine Ring Proton 1 | 8.0 - 8.5 | - |

| Pyridine Ring Proton 2 | 7.5 - 8.0 | - |

| CH₂ Protons | 4.5 - 5.0 | - |

| OH Proton | Variable | - |

| Pyridine Ring Carbon 1 | - | 150 - 155 |

| Pyridine Ring Carbon 2 | - | 140 - 145 |

| Pyridine Ring Carbon 3 | - | 135 - 140 |

| Pyridine Ring Carbon 4 | - | 120 - 125 |

| Pyridine Ring Carbon 5 | - | 115 - 120 |

| CH₂ Carbon | - | 60 - 65 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Application of Advanced 2D NMR Techniques (e.g., HMQC)

To further confirm the structural assignment, two-dimensional (2D) NMR techniques such as Heteronuclear Multiple Quantum Coherence (HMQC) would be employed. An HMQC experiment correlates the signals of directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C-NMR spectrum, providing a robust confirmation of the molecule's connectivity.

NMR in Hyperpolarization Studies (SABRE)

Signal Amplification by Reversible Exchange (SABRE) is a hyperpolarization technique that can dramatically enhance NMR signals, enabling the study of molecules at low concentrations. While specific SABRE studies on this compound have not been reported, pyridine-containing molecules are excellent candidates for this technique. The nitrogen atom of the pyridine ring can reversibly bind to a polarization transfer catalyst, allowing for the efficient transfer of spin order from parahydrogen to the nuclei of the substrate. This could enable rapid acquisition of high-quality NMR data, even with small sample amounts.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula by providing a highly accurate mass measurement.

The mass spectrum would also display a characteristic isotopic pattern due to the presence of bromine and chlorine atoms, both of which have multiple naturally occurring isotopes. The relative abundances of the isotopic peaks would be a key indicator of the presence of these halogens in the molecule. Fragmentation analysis, by techniques such as tandem mass spectrometry (MS/MS), would provide insights into the structural components of the molecule by breaking it down into smaller, charged fragments.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the alcohol group, the C-O stretch, the C-H stretches of the aromatic ring and the methylene (B1212753) group, and the C-N and C=C stretching vibrations of the pyridine ring. The presence of the C-Br and C-Cl bonds would also give rise to characteristic absorptions in the fingerprint region of the spectrum.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| O-H Stretch (alcohol) | 3200 - 3600 (broad) |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| C=C and C=N Stretch (aromatic ring) | 1400 - 1600 |

| C-O Stretch (alcohol) | 1000 - 1260 |

| C-Cl Stretch | 600 - 800 |

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful tools in the advanced characterization of molecules like this compound. These theoretical methods provide deep insights into molecular structure, reactivity, and electronic properties that can be difficult to obtain through experimental means alone. By simulating molecular behavior at the atomic level, researchers can predict and explain chemical phenomena, guiding further experimental work. Techniques such as Density Functional Theory (DFT) are instrumental in elucidating reaction mechanisms, predicting the regioselectivity of reactions, and analyzing the complex interplay of conformational and intermolecular forces that dictate the compound's macroscopic properties.

Density Functional Theory (DFT) for Mechanistic Insights

Density Functional Theory (DFT) is a prominent quantum-chemical method employed to investigate the electronic structure and reactivity of molecules. It is particularly useful for gaining mechanistic insights into the behavior of halogenated pyridines. mostwiedzy.plmostwiedzy.pl DFT studies, often utilizing hybrid functionals like B3LYP, can accurately model the geometric and electronic properties of the ground state of this compound. bohrium.comias.ac.in

By calculating the potential energy surfaces of reaction pathways, DFT can elucidate the mechanisms of chemical transformations. For instance, theoretical studies on similar halopyridines have used DFT to determine potential energy curves and dissociation enthalpies for the cleavage of carbon-halogen bonds. mostwiedzy.plmostwiedzy.pl This information is crucial for understanding reactions involving the substitution or elimination of the bromo and chloro substituents on the pyridine ring. Furthermore, DFT helps in analyzing the structure-activity relationships by identifying the active sites of a molecule through the calculation of frontier molecular orbitals and electrostatic potential maps. scispace.com

Table 1: Typical Parameters for DFT Calculations on Pyridine Derivatives

| Parameter | Common Selection | Rationale | Source |

|---|---|---|---|

| Functional | B3LYP | A hybrid functional that balances accuracy and computational cost for organic molecules. | mostwiedzy.plmostwiedzy.plbohrium.comias.ac.in |

| Basis Set | 6-31+G* / 6-311G+(d,p) | Pople-style basis sets that provide a good description of electron distribution, including diffuse functions (+) for anions and polarization functions (d,p) for accurate geometry. | mostwiedzy.plias.ac.in |

| Scaling Factor | ~0.967 | Often applied to calculated vibrational frequencies to correct for anharmonicity and other systematic errors. | scispace.com |

Prediction of Regioselectivity and Electronic Properties

The substituents on the pyridine ring—a bromine atom, a chlorine atom, and a hydroxymethyl group—govern the electronic landscape of this compound, thereby dictating its reactivity and the regioselectivity of its reactions. Computational methods are invaluable for predicting these properties.

DFT calculations can determine a range of electronic descriptors that predict chemical behavior. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. ias.ac.inscispace.com A smaller gap suggests the molecule is more polarizable and reactive.

Molecular Electrostatic Potential (MESP) maps are another key output of computational analysis. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. scispace.com For this compound, the nitrogen atom and the oxygen of the hydroxyl group are expected to be regions of negative potential, while the hydrogen of the hydroxyl group and regions near the halogen atoms might show positive potential. This information is critical for predicting how the molecule will interact with other reagents, thereby forecasting the regioselectivity of reactions like electrophilic or nucleophilic substitutions. For example, in reactions like the Suzuki coupling, DFT can help predict which C-halogen bond is more likely to react based on calculated bond strengths and activation energies for oxidative addition. mdpi.com

Table 2: Key Electronic Properties Calculated via DFT

| Property | Description | Significance in Predicting Reactivity |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons (nucleophilicity). Higher energy indicates stronger electron-donating character. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons (electrophilicity). Lower energy indicates stronger electron-accepting character. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. |

| Molecular Electrostatic Potential (MESP) | Visual representation of the charge distribution on the molecule's surface. | Identifies nucleophilic (electron-rich) and electrophilic (electron-poor) sites, predicting regioselectivity. |

| Ionization Potential (I) | The minimum energy required to remove an electron from the molecule. | A fundamental measure of a molecule's ability to be oxidized. |

| Electron Affinity (A) | The energy released when an electron is added to the molecule. | A fundamental measure of a molecule's ability to be reduced. |

Conformational Analysis and Intermolecular Interactions

Beyond the intramolecular forces that govern conformation, intermolecular interactions are critical to the properties of the compound in condensed phases (liquid and solid). The hydroxymethyl group is a key player in these interactions, capable of acting as both a hydrogen bond donor (via the -OH proton) and a hydrogen bond acceptor (via the oxygen lone pairs). The pyridine nitrogen atom is also a strong hydrogen bond acceptor. Computational studies can model how these molecules might arrange themselves to form hydrogen-bonded dimers, chains, or more complex networks. scispace.com Additionally, the chlorine and bromine atoms can participate in halogen bonding, a directional non-covalent interaction where the halogen acts as an electrophilic species. DFT is capable of accurately describing the strength and geometry of both hydrogen and halogen bonds, providing a complete picture of the supramolecular chemistry of this compound.

Future Research Directions and Outlook for Bromochloropyridinemethanols

Development of Novel and Sustainable Synthetic Routes with Enhanced Selectivity

The synthesis of functionalized heterocycles is increasingly guided by the principles of green and sustainable chemistry. nih.gov Future research into the synthesis of (4-Bromo-6-chloropyridin-3-yl)methanol and related compounds should prioritize the development of methodologies that are not only efficient but also environmentally benign. numberanalytics.comnumberanalytics.com

Key areas of focus will likely include:

Catalytic Reductions: Exploring novel catalytic systems for the reduction of corresponding carboxylic acids or esters is a promising avenue. For instance, the catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid has been demonstrated to yield either the corresponding pyridine (B92270) or piperidine (B6355638) derivative depending on the catalyst and conditions. researchgate.net Similar approaches could be adapted for the selective reduction of a suitable precursor to this compound, potentially using earth-abundant metal catalysts to enhance sustainability.

Advanced Catalytic Methods: The emergence of new catalytic methods has revolutionized the synthesis of heterocyclic compounds. numberanalytics.com Transition metal-catalyzed cross-coupling reactions, for example, have enabled the efficient synthesis of complex heterocycles. nih.gov Future work could explore the late-stage introduction of the bromo or chloro substituents, or the hydroxymethyl group, onto a pre-functionalized pyridine ring using advanced catalytic techniques.

Flow Chemistry and Microwave-Assisted Synthesis: These technologies offer significant advantages over traditional batch processing, including enhanced reaction rates, improved yields, and better process control, all of which contribute to more sustainable synthetic routes. numberanalytics.com The application of flow chemistry could be particularly beneficial for handling reactive intermediates in the synthesis of polysubstituted pyridines. nih.gov

A comparative overview of traditional versus modern synthetic approaches is presented in Table 1.

| Synthetic Strategy | Traditional Methods | Future Sustainable Approaches |

| Reaction Conditions | Often require harsh conditions (high temperature/pressure) | Mild reaction conditions, room temperature |

| Catalysts | Stoichiometric reagents, precious metal catalysts | Earth-abundant metal catalysts, biocatalysis |

| Efficiency | Multi-step syntheses with lower overall yields | Fewer synthetic steps, higher yields, improved atom economy |

| Sustainability | Use of hazardous solvents and reagents, significant waste generation | Greener solvents, reduced waste, continuous flow processes numberanalytics.com |

Exploration of Undiscovered Reactivity Patterns for Further Functionalization

The two distinct halogen atoms on the pyridine ring of this compound offer a platform for selective functionalization, yet the full scope of its reactivity remains to be explored. Future research should aim to uncover novel reactivity patterns to enable the synthesis of a wider array of derivatives.

Selective Cross-Coupling Reactions: A key challenge and opportunity lies in the selective functionalization of either the C-Br or the C-Cl bond. Generally, C-Br bonds are more reactive in palladium-catalyzed cross-coupling reactions than C-Cl bonds, which should allow for selective derivatization at the 4-position. Future work should systematically investigate a range of cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig) to establish robust protocols for the selective introduction of various substituents. nih.govmdpi.com

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool in organic synthesis, and recent advances have enabled the functionalization of positions on the pyridine ring that were previously difficult to access. nih.govresearchgate.net Research could be directed towards the selective C-H activation of the available positions on the this compound scaffold to introduce additional functional groups.

"Halogen Dance" and Lithiation Chemistry: Dihalopyridines are known to undergo "halogen dance" reactions, where a halogen atom migrates to a different position on the ring upon treatment with a strong base. nih.govnih.gov Investigating the potential for such rearrangements with this compound could open up pathways to novel, highly substituted pyridine isomers that would be difficult to synthesize through other means. Continuous-flow technology could be particularly useful for controlling these fast and often complex reactions. nih.gov

Photoredox Catalysis: The use of visible light photoredox catalysis to generate pyridyl radicals from halopyridines is a rapidly developing area. nih.gov This approach could be used to achieve novel alkylation or arylation reactions at the positions of the halogen atoms, providing access to derivatives that are not accessible through traditional cross-coupling chemistry.

Rational Design of Derivatives for Emerging Advanced Applications

The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast number of bioactive compounds and approved drugs. nih.govfrontiersin.orgresearchgate.net The rational design of derivatives of this compound could lead to the discovery of new molecules with valuable applications, particularly in medicine and materials science.

Medicinal Chemistry: Pyridine derivatives have been successfully developed as anticancer, antimicrobial, and anticoagulant agents, among many others. nih.govnih.govnih.govscirp.org Future research should involve the design and synthesis of libraries of compounds based on the this compound scaffold. By systematically varying the substituents at the 4- and 6-positions, and by modifying the methanol (B129727) group, it may be possible to develop new therapeutic agents. For example, new pyridine-based compounds are being investigated as PIM-1 kinase inhibitors for cancer therapy. acs.org

Agrochemicals: Pyridine derivatives are also widely used in the agrochemical industry as herbicides, insecticides, and fungicides. researchgate.net The this compound core could serve as a starting point for the development of new crop protection agents.

Materials Science: The electronic properties of the pyridine ring make it an attractive component for advanced materials, such as organic light-emitting diodes (OLEDs), sensors, and catalysts. numberanalytics.comnumberanalytics.com By incorporating the this compound scaffold into larger conjugated systems, it may be possible to create new materials with interesting photophysical or electronic properties.

Integration of Predictive Computational Models with Experimental Synthesis

The use of computational chemistry and in silico modeling is becoming increasingly indispensable in modern chemical research. numberanalytics.comnumberanalytics.com Integrating these predictive tools with experimental work will be crucial for accelerating the discovery and development of new derivatives of this compound.

Predicting Reactivity and Selectivity: Computational methods, such as Density Functional Theory (DFT), can be used to predict the reactivity of different positions on the pyridine ring, helping to guide the design of selective synthetic strategies. nih.gov For example, calculations could predict the relative activation barriers for the oxidative addition of a palladium catalyst to the C-Br versus the C-Cl bond, informing the choice of conditions for selective cross-coupling reactions.

In Silico Drug Design: A wide range of computational tools are available for drug discovery, including molecular docking, quantitative structure-activity relationship (QSAR) studies, and ADME (absorption, distribution, metabolism, and excretion) prediction. tandfonline.comnih.govauctoresonline.orgnih.gov These methods can be used to design derivatives of this compound with a high probability of binding to a specific biological target and possessing favorable drug-like properties. nih.govtandfonline.com This in silico screening can prioritize the synthesis of the most promising compounds, saving significant time and resources. nih.gov

Discovering New Reactions: Computational tools are now being used not just to predict the outcomes of known reactions, but also to discover entirely new transformations. drugtargetreview.com By simulating the potential reactions of this compound with various reagents under different conditions, it may be possible to identify novel and unexpected reactivity patterns that can then be explored experimentally.

The synergy between computational prediction and experimental validation is summarized in Table 2.

| Computational Tool | Application in Research on Bromochloropyridinemethanols | Potential Impact |

| Density Functional Theory (DFT) | Predict reaction mechanisms and regioselectivity. nih.gov | Rational design of selective synthetic routes. |

| Molecular Docking | Simulate binding of derivatives to biological targets. nih.gov | Prioritization of compounds for synthesis in drug discovery. |

| QSAR | Correlate chemical structure with biological activity. nih.gov | Design of more potent and selective bioactive molecules. |

| ADME/Toxicity Prediction | In silico assessment of drug-like properties. nih.govauctoresonline.org | Early identification of candidates with favorable pharmacokinetic profiles. |

| Reaction Simulation (e.g., AFIR) | Discovery of novel chemical reactions. drugtargetreview.com | Uncovering new pathways for the functionalization of the scaffold. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4-Bromo-6-chloropyridin-3-yl)methanol, and how can regioselectivity be controlled?

- Methodological Answer : The compound is typically synthesized via halogenation of a pyridine precursor followed by methanol group introduction. For example, bromination and chlorination steps are optimized using temperature-controlled reactions (140°C under inert gas) to ensure correct substituent positioning. Regioselectivity is influenced by catalyst choice (e.g., Pd-based catalysts for cross-coupling) and solvent polarity .

- Key Considerations : Monitor reaction progress via TLC or HPLC to detect intermediates. Adjust halogenation order (Br vs. Cl) to minimize byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm substituent positions on the pyridine ring. The methanol group’s proton appears as a singlet (~4.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (222.47 g/mol) and isotopic patterns from Br/Cl .

- IR : Hydroxyl stretch (~3200–3500 cm) confirms the methanol group .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store under inert atmosphere (N/Ar) at 2–8°C to prevent oxidation of the methanol group. Use amber vials to avoid photodegradation of halogens .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation or hydrogen-bonding patterns?

- Methodological Answer :

- Software Tools : Use SHELXL for small-molecule refinement and ORTEP-III for graphical representation of thermal ellipsoids and hydrogen bonds .

- Graph Set Analysis : Apply Etter’s formalism to classify hydrogen-bonding motifs (e.g., rings) and predict crystal packing .

Q. What strategies address low yields in Suzuki-Miyaura cross-coupling reactions involving this compound?

- Methodological Answer :

- Catalyst Optimization : Test Pd(PPh) vs. PdCl(dppf) for coupling efficiency.

- Solvent Screening : Use THF or DMF to enhance boronic acid solubility.

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 140°C for 2–5 minutes) while maintaining yield .

Q. How do substituent modifications (e.g., Br→F or Cl→CH) impact biological activity or pharmacokinetics?

- Methodological Answer :

- SAR Studies : Compare logP, polar surface area, and membrane permeability of analogs (e.g., fluorinated vs. brominated derivatives).

- In Silico Tools : Use PubChem data to predict ADMET properties. For example, replacing Cl with CH increases lipophilicity (logP from 1.2 to 2.1) but reduces solubility .

- Case Study : (6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol shows enhanced CNS penetration due to fluorine’s electronegativity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.